2-iodo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Overview
Description
2-iodo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom, a naphthalene group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea in the presence of a base such as sodium hydroxide.
Naphthalene Group Introduction: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Iodination: The final step involves the iodination of the benzamide core using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiazole ring and naphthalene group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-iodo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes involving thiazole and naphthalene derivatives.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and naphthalene group can facilitate binding to hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a naphthalene group.
2-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of a naphthalene group.
Uniqueness
The presence of the naphthalene group in 2-iodo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide provides additional hydrophobic interactions and potential π-π stacking interactions, which can enhance its binding affinity and specificity in biological applications compared to similar compounds with simpler aromatic substituents.
Properties
IUPAC Name |
2-iodo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-17-8-4-3-7-16(17)19(24)23-20-22-18(12-25-20)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFULYKKOZSVFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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